![molecular formula C7H14ClNO B2679304 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride CAS No. 2416237-61-9](/img/structure/B2679304.png)

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

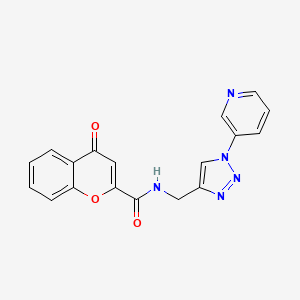

“2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416237-61-9 . It has a molecular weight of 163.65 .

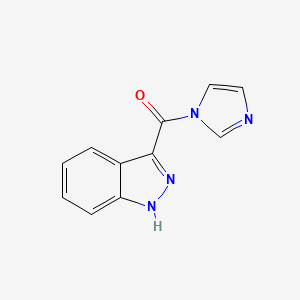

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine derivatives have been synthesized and studied for their chemical properties and applications in various fields of organic chemistry. For instance, the Beckmann rearrangement of specific isomers of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis has shown the selective formation of compounds with potential in synthetic organic chemistry (Koval’skaya, Kozlov, & Shavyrin, 2004). Additionally, the synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives highlight their potential as intermediates in the development of new molecules (Portoghese & Turcotte, 1971).

Chemical Transformations and Applications

Research has explored the Demjanov and Tiffeneau-Demjanov ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, indicating significant synthetic versatility for constructing complex molecular architectures (Fattori, Henry, & Vogel, 1993). Similarly, the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one underscores its utility as a chiral building block for the synthesis of terpenoids and other natural product derivatives (Yu, 2005).

Reactivity and Derivative Synthesis

The study of 7-Oxabicyclo[2.2.1]heptadiene derivatives' reactivity towards Brønsted acids opens avenues for the generation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions under varying experimental conditions (Maggiani, Tubul, & Brun, 1999). This demonstrates the compounds’ potential in synthetic strategies for creating diverse molecular structures.

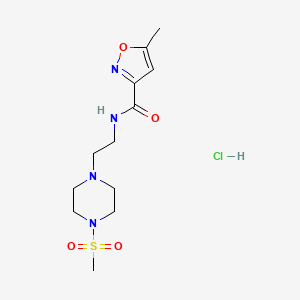

Advanced Building Blocks for Drug Discovery

A novel methodology for the synthesis of 3-azabicyclo[3.2.0]heptanes offers attractive building blocks for drug discovery, utilizing common chemicals and a [2+2]-photochemical cyclization process. This approach provides a quick and efficient route to substituted 3-azabicyclo[3.2.0]heptanes, valuable for the development of new medicinal compounds (Denisenko et al., 2017).

Muscarinic Receptor Subtype Selective Agonists

Research into the synthesis of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists has identified compounds with potential as selective agonists for muscarinic receptor subtypes. These studies contribute to understanding how structural modifications can influence receptor selectivity, essential for developing targeted therapies (Tecle et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-7-2-1-6(3-7)4-9-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBLWSOOEACDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CO2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)

![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)

![3,4-difluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2679238.png)

![3-methyl-N'-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)